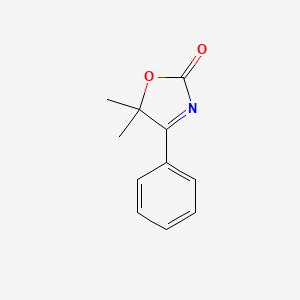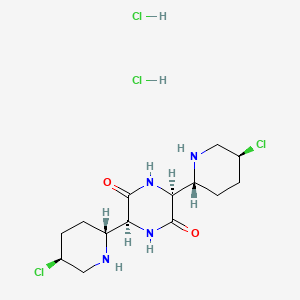
Antibiotic 593a dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of antibiotic 593a dihydrochloride involves multiple steps, starting from piperazinedione derivatives. One approach includes the use of (S)-asparagine as a starting material, which undergoes several transformations to yield the final product . Another method involves the synthesis of 2,3-diaminopropionic acid derivatives, which are then converted into the desired compound through a series of reactions . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Antibiotic 593a dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated analogues. Substitution reactions can lead to the formation of new compounds with altered biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of antibiotic 593a dihydrochloride involves its interaction with specific molecular targets within bacterial and cancer cells. The compound inhibits protein synthesis by binding to the ribosomal RNA, preventing the formation of essential proteins required for cell survival . This action disrupts cellular processes, leading to cell death. Additionally, the compound may interfere with DNA replication and repair mechanisms, further contributing to its antitumor effects .
Comparison with Similar Compounds
Similar Compounds
Spectinomycin: An aminocyclitol antibiotic with a similar mechanism of action, used to treat bacterial infections.
Pyrazomycin: A C-nucleoside with antiviral activity, structurally related to antibiotic 593a dihydrochloride.
Anguidine: An antitumor agent with structural similarities, used in cancer treatment.
Uniqueness
This compound stands out due to its unique chemical structure, which includes two piperidinyl groups and a piperazinedione core. This structure contributes to its potent biological activity and makes it a valuable compound for research and therapeutic applications . Its ability to inhibit protein synthesis and interfere with DNA processes sets it apart from other antibiotics and antitumor agents .
Properties
CAS No. |
41109-80-2 |
|---|---|
Molecular Formula |
C14H24Cl4N4O2 |
Molecular Weight |
422.2 g/mol |
IUPAC Name |
(3S,6S)-3,6-bis[(2R,5S)-5-chloropiperidin-2-yl]piperazine-2,5-dione;dihydrochloride |
InChI |
InChI=1S/C14H22Cl2N4O2.2ClH/c15-7-1-3-9(17-5-7)11-13(21)20-12(14(22)19-11)10-4-2-8(16)6-18-10;;/h7-12,17-18H,1-6H2,(H,19,22)(H,20,21);2*1H/t7-,8-,9+,10+,11-,12-;;/m0../s1 |
InChI Key |
BTIDXNPBPKDZOX-AFGTVAMDSA-N |
Isomeric SMILES |
C1C[C@@H](NC[C@H]1Cl)[C@H]2C(=O)N[C@H](C(=O)N2)[C@H]3CC[C@@H](CN3)Cl.Cl.Cl |
Canonical SMILES |
C1CC(NCC1Cl)C2C(=O)NC(C(=O)N2)C3CCC(CN3)Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-methoxybicyclo[3.2.0]hepta-3,6-diene-1-carboxylate](/img/structure/B14673528.png)
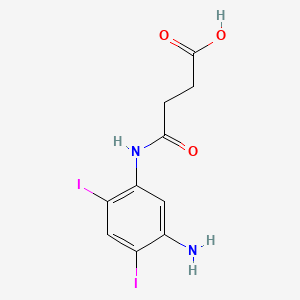
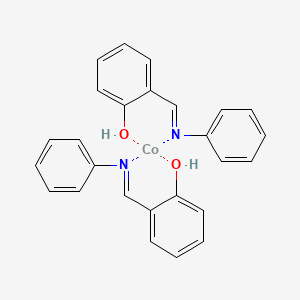
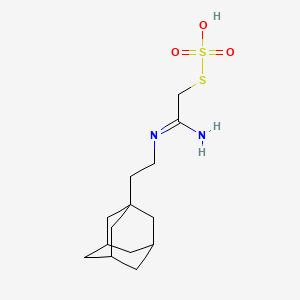
![2-[2-(4-Nitrophenyl)hydrazinyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14673554.png)
![Dibutyl-bis[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]stannane](/img/structure/B14673559.png)
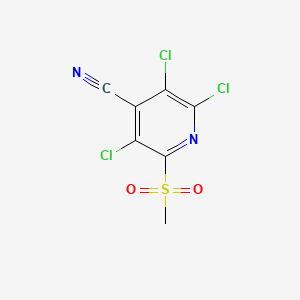

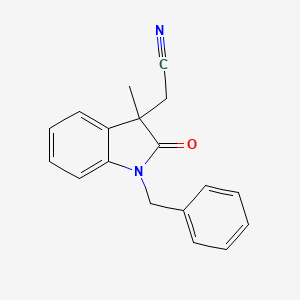

![4H-Furo[3,2-f]indazole](/img/structure/B14673594.png)
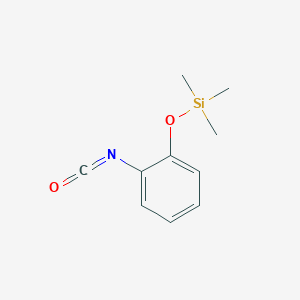
![7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one](/img/structure/B14673602.png)
